molecular formula C16H13ClN4O B5512035 4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

4-methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B5512035
M. Wt: 312.75 g/mol
InChI Key: GEIHLWTVUQSSCS-VCHYOVAHSA-N
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Description

4-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the linear formula C16H13ClN4O . It has a molecular weight of 312.761 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H13ClN4O . The CAS Number for this compound is 87539-58-0 .

Scientific Research Applications

Synthesis and Structural Analysis

  • Precursors to DNA Intercalators : 4-methoxybenzaldehyde derivatives have been explored as potential precursors to DNA intercalators. The synthesis process involves converting 2-nitro-5-methoxybenzaldehyde to amines, followed by diazotization and Sandmeyer reaction to form halides. These halides, through lithiation and formylation, lead to o-phthalaldehyde, which upon cyclisation with hydrazine gives rise to 5-methoxy-substituted phthalazine, highlighting their potential in creating DNA-binding agents (Tsoungas & Searcey, 2001).

Biological Activities

  • Antibacterial and Antifungal Properties : Hydrazone compounds derived from 4-dimethylaminobenzohydrazide, including those with structures related to 4-methoxybenzaldehyde, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed effective antibacterial material properties, underlining the significance of hydrazone derivatives in developing new antimicrobial agents (He & Xue, 2021).

Material Science and Coordination Chemistry

  • Crystal Structure and Nonlinear Optical Properties : The crystal structure analysis of mesogenic cyanoazines, including derivatives of 4-methoxybenzaldehyde, has been reported. These compounds serve as simple models of monomeric precursors for the synthesis of comb-like polymers with potential nonlinear optical properties of the second order. This research emphasizes the relationship between molecular conformation and mesogenic behavior, offering insights into the design of materials with desirable optical properties (Centore, Panunzi, & Tuzi, 1996).

Analytical Chemistry

  • Enhanced Detection of Carbonyl Compounds : A novel methodology for the analysis of small carbonyl compounds has been developed using rapid derivatization with a tailor-made reactive matrix, specifically designed for 4-methoxybenzaldehyde derivatives. This approach significantly improves the sensitivity and reliability of laser desorption ionization time-of-flight mass spectrometry (LDI-TOF MS) analysis, enabling the detection of low concentrations of carbonyl compounds without the need for matrix optimization (Mugo & Bottaro, 2007).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzaldehyde, suggests that it should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, and ingestion and inhalation should be prevented . It is also noted that it is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-chloro-N-[(E)-(4-methoxyphenyl)methylideneamino]phthalazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-22-12-8-6-11(7-9-12)10-18-20-16-14-5-3-2-4-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIHLWTVUQSSCS-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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